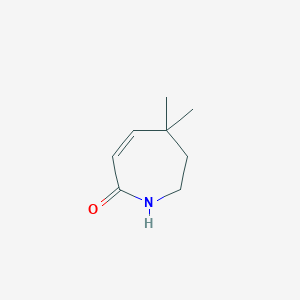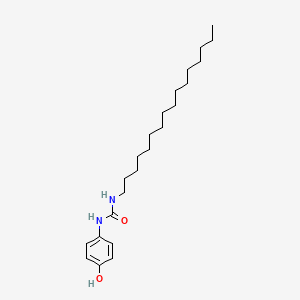![molecular formula C14H12N2O4 B14260310 4-{[5-(2-Carboxyethenyl)-1H-imidazol-1-yl]methyl}benzoic acid CAS No. 139547-18-5](/img/structure/B14260310.png)
4-{[5-(2-Carboxyethenyl)-1H-imidazol-1-yl]methyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[5-(2-Carboxyethenyl)-1H-imidazol-1-yl]methyl}benzoic acid is a complex organic compound that features both an imidazole ring and a benzoic acid moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both carboxylic acid and imidazole functional groups allows for diverse chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[5-(2-Carboxyethenyl)-1H-imidazol-1-yl]methyl}benzoic acid typically involves multi-step organic reactions
Imidazole Ring Formation: The imidazole ring can be synthesized via the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of Benzoic Acid Moiety: The benzoic acid moiety can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-{[5-(2-Carboxyethenyl)-1H-imidazol-1-yl]methyl}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Carboxylate salts.
Reduction: Imidazoline derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
4-{[5-(2-Carboxyethenyl)-1H-imidazol-1-yl]methyl}benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) due to its structural similarity to biologically active compounds.
Industry: Used in the development of functional materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 4-{[5-(2-Carboxyethenyl)-1H-imidazol-1-yl]methyl}benzoic acid is largely dependent on its interaction with biological targets. The imidazole ring can coordinate with metal ions, making it useful in metalloenzyme inhibition. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar in structure to the imidazole ring in the compound.
Benzoic Acid: A simple aromatic carboxylic acid, similar to the benzoic acid moiety in the compound.
Imidazole: A basic heterocyclic compound that forms the core structure of the compound.
Uniqueness
4-{[5-(2-Carboxyethenyl)-1H-imidazol-1-yl]methyl}benzoic acid is unique due to the combination of the imidazole ring and benzoic acid moiety within a single molecule.
Propiedades
Número CAS |
139547-18-5 |
|---|---|
Fórmula molecular |
C14H12N2O4 |
Peso molecular |
272.26 g/mol |
Nombre IUPAC |
4-[[5-(2-carboxyethenyl)imidazol-1-yl]methyl]benzoic acid |
InChI |
InChI=1S/C14H12N2O4/c17-13(18)6-5-12-7-15-9-16(12)8-10-1-3-11(4-2-10)14(19)20/h1-7,9H,8H2,(H,17,18)(H,19,20) |
Clave InChI |
RYKBLPSTCROXOA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CN2C=NC=C2C=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


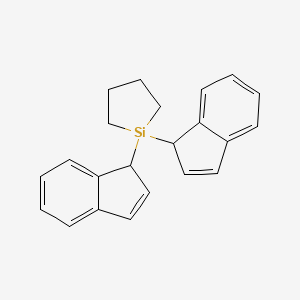
![1-methoxy-4-[(2R)-1-phenylpropan-2-yl]benzene](/img/structure/B14260228.png)
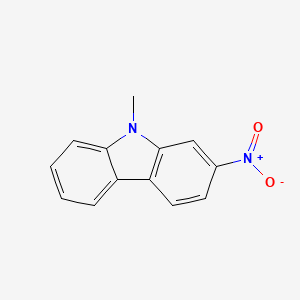
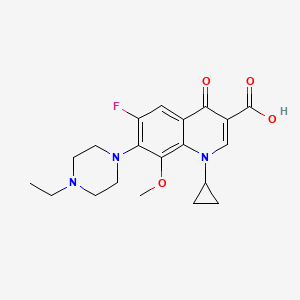
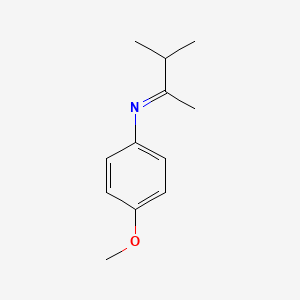
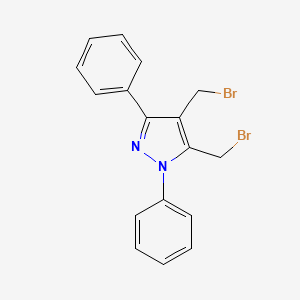
![Propanoic acid, 2-[[[(4-chlorophenyl)amino]carbonyl]oxy]-, (S)-](/img/structure/B14260263.png)
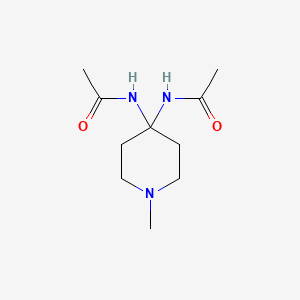
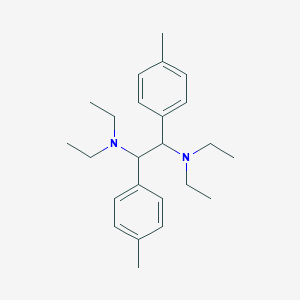
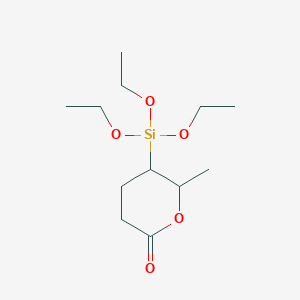

![N-{3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propyl}urea](/img/structure/B14260304.png)
